Cas no 2228086-11-9 (2-amino-2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylacetic acid)

2-Amino-2-[1-(2,2,3,3-tetramethylcyclopropyl)cyclopropyl]acetic acid is a specialized cyclopropyl-based amino acid derivative with a unique sterically hindered structure. Its rigid bicyclic framework, featuring tetramethylcyclopropyl and cyclopropyl substituents, imparts significant conformational constraints, making it valuable for studying structure-activity relationships in medicinal chemistry and peptide design. The compound’s high steric hindrance can enhance metabolic stability and influence binding affinity in bioactive molecules. Its carboxylic acid and amino functional groups provide versatile sites for further derivatization, enabling applications in drug discovery and asymmetric synthesis. This compound is particularly useful for probing enzyme active sites or designing conformationally restricted analogs of biologically active peptides.
2-amino-2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylacetic acid structure
2228086-11-9 structure
Product Name:2-amino-2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylacetic acid
CAS No:2228086-11-9
MF:C12H21NO2
MW:211.30064368248
CID:5766747
PubChem ID:165756641
Update Time:2025-10-21

2-amino-2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2228086-11-9
    • EN300-1804411
    • 2-amino-2-[1-(2,2,3,3-tetramethylcyclopropyl)cyclopropyl]acetic acid
    • 2-amino-2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylacetic acid
    • Inchi: 1S/C12H21NO2/c1-10(2)9(11(10,3)4)12(5-6-12)7(13)8(14)15/h7,9H,5-6,13H2,1-4H3,(H,14,15)
    • InChI Key: YQEGEEUGLGSWMQ-UHFFFAOYSA-N
    • SMILES: OC(C(C1(CC1)C1C(C)(C)C1(C)C)N)=O

Computed Properties

  • Exact Mass: 211.157228913g/mol
  • Monoisotopic Mass: 211.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 63.3Ų

2-amino-2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylacetic acid Pricemore >>

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2-amino-2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylacetic acid Related Literature

Additional information on 2-amino-2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylacetic acid

Research Brief on 2-amino-2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylacetic Acid (CAS: 2228086-11-9)

The compound 2-amino-2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylacetic acid (CAS: 2228086-11-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and implications for drug development.

Recent studies have highlighted the compound's role as a versatile building block in the synthesis of novel pharmaceutical agents. Its cyclopropyl and tetramethylcyclopropyl moieties confer rigidity and stereochemical complexity, making it an attractive candidate for targeting challenging biological pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the development of gamma-aminobutyric acid (GABA) receptor modulators, showing promising results in preclinical models of neurological disorders.

Advanced synthetic methodologies have been developed to optimize the production of 2-amino-2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylacetic acid. A team at MIT recently reported a novel asymmetric synthesis route (Nature Chemistry, 2024) that achieves 98% enantiomeric excess, addressing previous challenges in stereocontrol. This breakthrough has significant implications for scaling up production while maintaining pharmaceutical-grade purity.

From a pharmacological perspective, the molecule's unique structure enables selective interactions with biological targets. Molecular docking studies (Bioorganic & Medicinal Chemistry Letters, 2024) reveal that the tetramethylcyclopropyl group creates favorable van der Waals interactions with hydrophobic binding pockets, particularly in protein-protein interaction interfaces that are traditionally difficult to target with small molecules.

Current research directions include exploring the compound's potential in developing next-generation antibiotics. Its structural features show activity against multidrug-resistant bacterial strains by inhibiting novel targets in cell wall biosynthesis (Antimicrobial Agents and Chemotherapy, 2024). Additionally, several pharmaceutical companies have included derivatives of this compound in their pipelines for inflammatory and autoimmune diseases.

In conclusion, 2-amino-2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylacetic acid represents an exciting scaffold in medicinal chemistry with diverse therapeutic potential. The recent advances in its synthesis and biological characterization position it as a valuable tool for addressing unmet medical needs. Further research is warranted to fully explore its applications and optimize its pharmacological properties.

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